molecular formula C11H8N2O5 B3143101 Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate CAS No. 517870-18-7

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Cat. No.: B3143101
CAS No.: 517870-18-7
M. Wt: 248.19 g/mol
InChI Key: DOVZTWUWELAMQM-UHFFFAOYSA-N
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Description

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole group, characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitrobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with an esterifying agent such as dimethyl carbonate . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The nitro group and isoxazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-Nitrophenyl)isoxazole-3-carboxylate
  • Methyl 5-(3-Aminophenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional difference can result in varying binding affinities and specificities, making it distinct from its analogs .

Properties

IUPAC Name

methyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-17-11(14)9-6-10(18-12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVZTWUWELAMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243775
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517870-18-7
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517870-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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